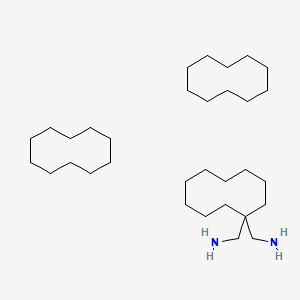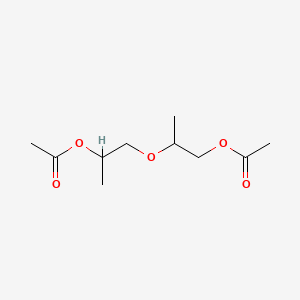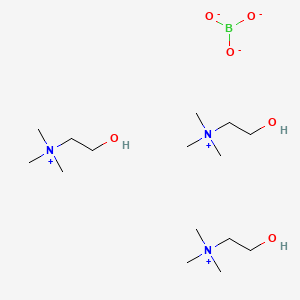
1-Tridecanol, phosphate, sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium tridecyl phosphate is an organic compound with the molecular formula C13H27NaO4P. It is a member of the alkyl phosphate family, which are commonly used as surfactants in various industrial and cosmetic applications . This compound is known for its ability to reduce surface tension, making it useful in formulations that require emulsification and stabilization.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sodium tridecyl phosphate can be synthesized through the esterification of tridecyl alcohol with phosphoric acid, followed by neutralization with sodium hydroxide. The reaction typically occurs under controlled temperature and pH conditions to ensure the formation of the desired phosphate ester.
Industrial Production Methods: In industrial settings, the production of sodium tridecyl phosphate often involves a continuous process where tridecyl alcohol is reacted with phosphoric acid in the presence of a catalyst. The resulting mixture is then neutralized with sodium hydroxide to produce the final product. This method allows for large-scale production with consistent quality .
Análisis De Reacciones Químicas
Types of Reactions: Sodium tridecyl phosphate primarily undergoes hydrolysis and substitution reactions. It can be hydrolyzed in the presence of water to produce tridecyl alcohol and phosphoric acid. Additionally, it can participate in substitution reactions where the phosphate group is replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Water, acidic or basic conditions.
Substitution: Various nucleophiles under mild to moderate conditions.
Major Products:
Hydrolysis: Tridecyl alcohol and phosphoric acid.
Substitution: Depending on the nucleophile, various alkyl phosphate derivatives can be formed.
Aplicaciones Científicas De Investigación
Sodium tridecyl phosphate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in emulsion polymerization processes to stabilize polymer particles.
Biology: Employed in the preparation of biological buffers and as a component in cell culture media.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the formulation of detergents, cleaning agents, and personal care products.
Mecanismo De Acción
The primary mechanism of action of sodium tridecyl phosphate is its ability to reduce surface tension, which facilitates the formation of stable emulsions. This property is particularly useful in applications where the mixing of hydrophobic and hydrophilic substances is required. At the molecular level, sodium tridecyl phosphate interacts with both hydrophobic and hydrophilic molecules, allowing them to coexist in a stable mixture .
Comparación Con Compuestos Similares
Sodium dodecyl sulfate (SDS): Another surfactant with similar properties but a shorter alkyl chain.
Sodium tetradecyl sulfate: Used in similar applications but with a slightly longer alkyl chain.
Sodium tripolyphosphate: Used primarily in detergents and water treatment but lacks the surfactant properties of sodium tridecyl phosphate.
Uniqueness: Sodium tridecyl phosphate stands out due to its specific alkyl chain length, which provides a balance between hydrophobic and hydrophilic properties. This makes it particularly effective in applications requiring stable emulsions and surface tension reduction .
Propiedades
Número CAS |
68647-24-5 |
|---|---|
Fórmula molecular |
C13H27Na2O4P |
Peso molecular |
324.30 g/mol |
Nombre IUPAC |
disodium;tridecyl phosphate |
InChI |
InChI=1S/C13H29O4P.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-18(14,15)16;;/h2-13H2,1H3,(H2,14,15,16);;/q;2*+1/p-2 |
Clave InChI |
IINDYWXDQHZLEZ-UHFFFAOYSA-L |
SMILES canónico |
CCCCCCCCCCCCCOP(=O)([O-])[O-].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[2-(4-Chlorophenyl)-2-oxoethyl]-1-ethylpiperidin-1-ium bromide](/img/structure/B15175763.png)
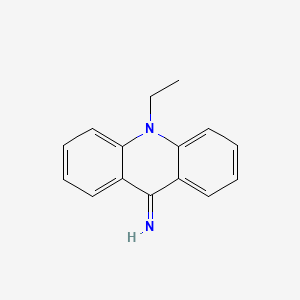



![2-Amino-6-benzyl-5-[3-(phenylamino)propyl]pyrimidin-4(1h)-one](/img/structure/B15175789.png)
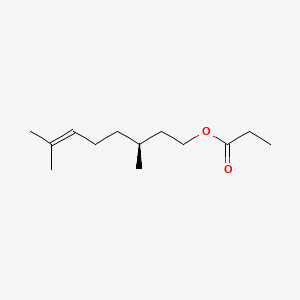
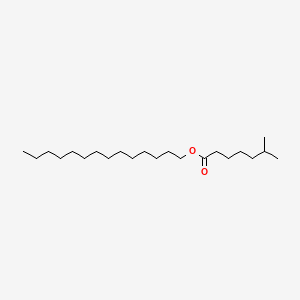
![6-[(3,5-dichlorophenyl)methoxy]-5-(trifluoromethyl)naphthalene-2-carboxylic acid](/img/structure/B15175814.png)
